3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
Description
3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 400744-49-2) is a substituted biphenyl derivative characterized by a formyl group (-CHO) at the 4-position, a methyl group at the 2-position, and chloro- and fluoro-substituents at the 3′- and 4′-positions of the biphenyl system, respectively . Its molecular formula is C₁₄H₁₀ClFO, with a molecular weight of 252.68 g/mol.
Properties
Molecular Formula |
C14H10ClFO |
|---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C14H10ClFO/c1-9-6-10(8-17)2-4-12(9)11-3-5-14(16)13(15)7-11/h2-8H,1H3 |
InChI Key |
BJCGPVBDYNSCFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde typically involves palladium-catalyzed cross-coupling reactions (notably Suzuki-Miyaura coupling) between appropriately substituted aryl halides and arylboronic acids, followed by functional group transformations to install the aldehyde moiety. The presence of halogens (chloro and fluoro) and methyl groups requires careful selection of reaction conditions to maintain regioselectivity and functional group integrity.
Key Starting Materials and Intermediates
- 3-Chloro-4-fluoro-substituted aryl halides or boronic acids
- 2-Methyl-substituted biphenyl derivatives
- Aryl aldehyde precursors , such as 4-bromobenzaldehyde or 4-formylphenylboronic acid
Palladium-Catalyzed Cross-Coupling Reactions
The core biphenyl framework is constructed via Suzuki-Miyaura cross-coupling, a widely used method for forming biaryl bonds:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or PdCl2(dppf) | Catalyst loading: 4-8 mol% |
| Base | Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) | 2-5 equivalents |
| Solvent | Mixtures of N,N-dimethylformamide (DMF)/water, toluene/water, or DMF alone | Degassed solvents preferred |
| Temperature | 90–130 °C | Heating under reflux or microwave irradiation |
| Time | 0.5–18 hours | Longer times for scale-up or less reactive substrates |
| Atmosphere | Inert (nitrogen or argon) | To prevent catalyst oxidation |
- A mixture of 4-bromobenzaldehyde and 3-chloro-4-fluorophenylboronic acid is combined with Pd(PPh3)4 and K2CO3 in DMF/water.
- The reaction is heated to 130 °C under microwave irradiation for 0.5–1 hour.
- After completion, the mixture is cooled, extracted with dichloromethane, washed, dried, and purified by silica gel chromatography to yield the biphenyl aldehyde intermediate.
Halogenation and Fluorination Steps
Selective halogenation to install chlorine and fluorine atoms can be achieved via:
- Electrophilic aromatic substitution for chlorination using reagents like N-chlorosuccinimide (NCS).
- Nucleophilic aromatic substitution for fluorination on activated aromatic rings, often requiring harsh conditions or specialized fluorinating agents.
Purification and Characterization
- Purification: Typically performed by recrystallization (solvents like diisopropyl ether, ethyl acetate) or column chromatography on silica gel.
- Characterization: Confirmed by NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry (MS), melting point determination, and HPLC for purity assessment.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Suzuki Coupling | 4-Bromobenzaldehyde + 3-chloro-4-fluorophenylboronic acid, Pd(PPh3)4, K2CO3, DMF/H2O, 130 °C, 1 h | 70–85% | Microwave irradiation enhances rate |
| 2 | Oxidation (if needed) | SeO2 or MnO2 in toluene, reflux | 60–75% | Converts methyl to aldehyde |
| 3 | Halogenation | NCS in acetonitrile or chloroform, room temp | 80–90% | Selective chlorination at 3' position |
| 4 | Fluorination | Specialized fluorinating agents, elevated temp | 65–80% | Requires careful control to avoid over-fluorination |
Comparative Analysis with Related Biphenyl Aldehydes
| Compound | Substituents | Key Differences | Synthetic Challenges |
|---|---|---|---|
| 3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde | Cl (3'), F (4'), Me (2'), Aldehyde (4) | Multiple halogens increase polarity and steric hindrance | Regioselective halogenation and cross-coupling |
| 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde | F (3'), Me (2'), Aldehyde (4) | Lacks chlorine; less steric bulk | Easier halogenation, simpler purification |
| 2'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde | F (2'), Aldehyde (4) | Single halogen, no methyl group | Fewer steric constraints, higher yields |
Research Findings and Notes
- The palladium-catalyzed Suzuki coupling remains the most efficient and versatile method for constructing the biphenyl core with precise substitution patterns.
- Microwave-assisted reactions significantly reduce reaction times and improve yields.
- The presence of electron-withdrawing halogens (Cl, F) influences the reactivity of the aromatic rings, necessitating tailored reaction conditions.
- Purification often requires multiple recrystallizations or chromatographic steps due to close polarity of intermediates.
- Industrial scale-up may employ continuous flow reactors for better control over reaction parameters and safety.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl bromide, arylboronic acid, Pd catalyst, K2CO3 | 90–130 °C, DMF/H2O, 0.5–18 h | High regioselectivity, good yields | Sensitive to moisture, expensive Pd catalyst |
| Electrophilic Halogenation | NCS or other halogen sources | Room temp, mild solvents | Selective halogenation | Possible over-halogenation |
| Oxidation of methyl to aldehyde | SeO2, MnO2 | Reflux in toluene | Direct aldehyde installation | Moderate yields, side reactions possible |
| Microwave Irradiation | As above | 130 °C, 0.5–1 h | Faster reactions, better yields | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of electron-withdrawing groups (chloro and fluoro) and the aldehyde functional group can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The chloro and fluoro substituents in the target compound enhance the electrophilicity of the formyl group, facilitating nucleophilic addition reactions compared to non-halogenated analogues like 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (used in synthesis of compound 100b, ).
Physicochemical Properties
Table 2: Predicted and Experimental Physicochemical Data
Key Observations :
- Halogen Effects : The presence of fluorine (lower atomic radius, higher electronegativity) in the target compound contributes to a slightly lower density compared to dichloro analogues (e.g., 3',5'-dichloro derivative, density = 1.38 g/cm³) .
- Boiling Points : Higher halogen content (e.g., dichloro vs. chloro-fluoro) correlates with elevated boiling points due to increased molecular weight and intermolecular forces.
Reactivity Trends :
- Electron-withdrawing substituents (Cl, F) enhance electrophilicity of the formyl group, making the target compound more reactive toward nucleophiles (e.g., Grignard reagents) compared to methoxy-substituted analogues.
Biological Activity
3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is a synthetic organic compound belonging to the biphenyl family. Its unique structural features, including halogen substitutions and a carbonyl group, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of 3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde can be represented as follows:
- Molecular Formula : C15H12ClF O
- Molecular Weight : 270.71 g/mol
Antimicrobial Activity
Research has indicated that compounds with similar biphenyl structures exhibit antimicrobial properties. A study evaluating a series of biphenyl derivatives demonstrated that modifications in halogen and alkyl substituents significantly influenced their antibacterial efficacy against various Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Biphenyl Derivatives
| Compound Name | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| 3'-Chloro-4'-fluoro-2-methyl-biphenyl | Not yet tested |
| 4-Fluorobiphenyl | 12 |
| 2-Methylbiphenyl | 10 |
| 3',5-Dichlorobiphenyl | 15 |
Note: The activity of 3'-Chloro-4'-fluoro-2-methyl-biphenyl is yet to be reported in literature.
Antioxidant Activity
Compounds with similar structural motifs have shown antioxidant properties. The presence of electron-withdrawing groups like chloro and fluoro can enhance the stability of radical species formed during oxidative stress. Studies on related biphenyl compounds have shown that they can scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related diseases .
The biological activity of 3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde may involve several mechanisms:
- Interaction with Enzymes : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Radical Scavenging : The structure allows for effective electron donation to free radicals, reducing oxidative damage.
- Receptor Modulation : Potential interactions with specific receptors involved in inflammatory pathways may also be hypothesized based on structural analogs.
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of biphenyl derivatives were screened for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. While 3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde was not specifically tested, related compounds showed significant activity, leading researchers to propose further investigation into this compound's potential .
Case Study 2: Antioxidant Properties
A comparative analysis of antioxidant activities among various biphenyl compounds indicated that those with halogen substitutions exhibited enhanced radical scavenging abilities. This suggests that further studies on 3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde could reveal similar protective effects against oxidative stress .
Q & A
Q. What computational tools predict metabolic stability of derivatives, and how are these validated experimentally?
- Methodology : ADMET predictors (e.g., SwissADME) model phase I oxidation sites (e.g., aldehyde → carboxylic acid). Experimental validation uses liver microsome assays (human/rat) with LC-MS/MS metabolite profiling. Fluorine atoms at the 4'-position reduce CYP-mediated degradation, enhancing half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
